molecular formula C8H12O B8614520 1,7-Octadien-3-one CAS No. 70855-06-0

1,7-Octadien-3-one

Cat. No.: B8614520
CAS No.: 70855-06-0
M. Wt: 124.18 g/mol
InChI Key: NYVQBQSUDYSKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Octadien-3-one (C8H12O) is an acyclic dienone compound that serves as a fundamental structure in organic chemistry research. Its structural analogs, such as 2-Methyl-6-methylene-1,7-octadien-3-one (C10H14O), are identified as natural products found in various plant species, including Chloranthus spicatus , Luffa acutangula (ridge gourd), and Momordica charantia (bitter melon) . The presence of conjugated double bonds and a ketone group makes this class of molecules a subject of interest for studying their chemical reactivity and potential applications. From a research perspective, this compound is valuable for investigating structure-activity relationships within the acyclic monoterpenoid family . Its functionalized skeleton makes it a potential building block or intermediate in the synthesis of more complex molecules, including those with potential applications in pharmaceuticals and specialty chemicals . Researchers can utilize this compound to explore novel catalytic methods and reaction conditions to enhance synthetic efficiency and selectivity. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70855-06-0

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

octa-1,7-dien-3-one

InChI

InChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h3-4H,1-2,5-7H2

InChI Key

NYVQBQSUDYSKAM-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(=O)C=C

Origin of Product

United States

Chemical Reactivity and Transformations of 1,7 Octadien 3 One

Reactions Involving the Carbonyl Group

The carbonyl group in 1,7-Octadien-3-one, being a ketone, is an electrophilic center susceptible to attack by nucleophiles. The carbon atom of the carbonyl group carries a partial positive charge due to the electronegativity of the oxygen atom, making it an ideal site for nucleophilic addition libretexts.org.

Nucleophilic addition reactions to the ketone involve the attack of a nucleophile on the carbonyl carbon, leading to the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate libretexts.org. This intermediate is subsequently protonated to yield an alcohol libretexts.org. Ketones generally undergo nucleophilic addition, though often less readily than aldehydes due to steric hindrance from two alkyl groups and electronic effects libretexts.org.

Common nucleophilic additions to ketones, which this compound would undergo, include:

Hydride Additions : Reduction of the ketone to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) hsincubator.insavemyexams.com.

Grignard Reagent Additions : Reaction with organometallic reagents (e.g., R-MgX) to form tertiary alcohols after hydrolysis.

Cyanide Additions : Reaction with hydrogen cyanide (HCN), often generated in situ from KCN and dilute acid, to form α-hydroxynitriles (cyanohydrins) hsincubator.insavemyexams.com. This reaction extends the carbon chain by one carbon atom savemyexams.com.

Table 1: Representative Nucleophilic Additions to Ketones (Applicable to this compound)

Reaction TypeReagent(s)Product ClassExample (General Ketone)
Hydride ReductionNaBH₄ or LiAlH₄Secondary AlcoholR₂C=O → R₂CHOH
Grignard AdditionR'MgX, then H₃O⁺Tertiary AlcoholR₂C=O → R₂C(OH)R'
Cyanide AdditionHCN (KCN/H₂SO₄)α-HydroxynitrileR₂C=O → R₂C(OH)CN

Ketones can participate in various condensation reactions, which typically involve the formation of a new carbon-carbon bond and the elimination of a small molecule, such as water. For this compound, the α-hydrogens adjacent to the carbonyl group are acidic and can be deprotonated to form an enolate, a key intermediate in many condensation reactions.

Aldol (B89426) Condensation : this compound, possessing α-hydrogens on both sides of the ketone, can act as both the enolate donor and the carbonyl acceptor in aldol condensations, leading to β-hydroxy ketones or α,β-unsaturated ketones upon dehydration. Palladium-catalyzed cyclization reactions involving this compound have been shown to proceed via aldol condensation steps in the synthesis of complex natural products like steroids iupac.org.

Wittig Reaction : The carbonyl group can also undergo the Wittig reaction with a phosphonium (B103445) ylide to form a new carbon-carbon double bond, effectively converting the ketone into an alkene.

The carbonyl group of this compound can be reduced to a secondary alcohol or further to an alkane.

Reduction to Secondary Alcohols : As mentioned under nucleophilic additions, hydride reducing agents like NaBH₄ or LiAlH₄ are commonly employed to convert the ketone to its corresponding secondary alcohol, 1,7-octadien-3-ol (B8725285) hsincubator.insavemyexams.com. For instance, a related compound, 1,7-octadiene-3-ol acetate, can be converted to octanol-3 upon hydrogenation and hydrolysis, demonstrating the feasibility of reducing the ketone moiety to an alcohol google.com.

Reduction to Alkanes : Complete reduction of the ketone to a methylene (B1212753) group (–CH₂–) to yield an alkane, 1,7-octadiene (B165261), can be achieved through methods such as the Clemmensen reduction (using amalgamated zinc and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at elevated temperatures).

Table 2: Reduction Pathways for the Carbonyl Group of this compound

Target ProductReagent(s)Conditions
1,7-Octadien-3-olNaBH₄ or LiAlH₄Aqueous or ethereal solution
1,7-OctadieneClemmensen Reduction (Zn(Hg), HCl)Acidic conditions, heat
Wolff-Kishner Reduction (N₂H₄, KOH/NaOH)Basic conditions, heat (e.g., in DMSO)

Reactions of the Non-Conjugated Carbon-Carbon Double Bonds

The two terminal carbon-carbon double bonds in this compound, being non-conjugated, exhibit reactivity typical of isolated olefins. They can undergo various addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation, hydration) and, importantly, olefin metathesis reactions.

Olefin metathesis is a powerful synthetic methodology for the redistribution of carbon-carbon double bonds, catalyzed by transition metal complexes, typically based on ruthenium or molybdenum 20.210.105. This reaction involves the breaking and reforming of carbon-carbon double bonds via a metallacyclobutane intermediate 20.210.105acs.org.

This compound is an α,ω-diene, making it an excellent substrate for intramolecular ring-closing metathesis (RCM). While specific studies on RCM of this compound are not explicitly detailed in the provided snippets, the analogous compound, 1,7-octadiene, has been extensively studied as a model substrate for RCM 20.210.105acs.orgsigmaaldrich.comchemicalbook.combeilstein-journals.orgsigmaaldrich.comacs.orgthegoodscentscompany.com.

RCM of 1,7-octadiene, for example, leads to the formation of cyclohexene (B86901) and ethylene (B1197577) 20.210.105. This reaction is highly efficient, often achieving near 100% selectivity with appropriate catalysts beilstein-journals.org. Hoveyda-Grubbs type catalysts immobilized on mesoporous molecular sieves like MCM-41 and SBA-15 have shown high activity and selectivity in the RCM of 1,7-octadiene, with low ruthenium leaching beilstein-journals.org. The reaction proceeds rapidly, and its rate can be influenced by the catalyst and solvent used beilstein-journals.org.

Given that this compound also possesses two terminal double bonds separated by a chain suitable for ring formation (a six-carbon chain if the ketone is included in the ring, or a five-carbon chain if the ketone is outside the ring but the double bonds are metathesized), it would similarly undergo RCM to form cyclic ketone derivatives. For instance, if the double bonds at C1 and C7 undergo RCM, a six-membered ring containing the ketone functionality could be formed, along with the release of ethylene.

Table 3: Ring-Closing Metathesis (RCM) of α,ω-Dienes (Applicable to this compound Analogs)

Substrate TypeCatalyst ExamplesProduct TypeByproduct
α,ω-DieneGrubbs catalysts, Hoveyda-Grubbs catalysts (e.g., immobilized on SBA-15) 20.210.105beilstein-journals.orgCyclic AlkeneEthylene

The stability of metathesis catalysts against degradation, such as β-hydride transfer, has been confirmed in studies involving 1,7-octadiene, ensuring efficient catalytic cycles acs.org. The ability of this compound to participate in RCM makes it a valuable building block for the synthesis of various cyclic organic compounds containing a ketone functionality.

Olefin Metathesis Reactions

Cross-Metathesis (CM) Applications

Cross-metathesis (CM) is a powerful synthetic tool for forming new carbon-carbon double bonds through the redistribution of alkene fragments. While direct detailed studies on the cross-metathesis of this compound are not extensively documented, its structural features suggest it would be a suitable substrate for such reactions. The two terminal alkene groups are particularly amenable to metathesis reactions, often catalyzed by ruthenium-based carbene complexes, such as Grubbs catalysts beilstein-journals.orgorganic-chemistry.org. These reactions typically involve the release of ethylene as a volatile byproduct, which can drive the equilibrium towards product formation organic-chemistry.org.

Studies on related dienones, such as (Z)-1,5-octadien-3-one, have demonstrated successful cross-metathesis applications. For instance, the coupling of 1,4-pentadien-3-one (B1670793) with 3-buten-2-one in the presence of a Grubbs II catalyst achieved a 72% yield with 85% (Z)-selectivity, highlighting the functional group tolerance of these catalysts, where esters and ethers remained intact under metathesis conditions . This suggests that the ketone functionality in this compound would likely be compatible with CM conditions, allowing for the selective transformation of its terminal olefins.

The ring-closing metathesis (RCM) of 1,7-octadiene (a close analog lacking the ketone) has been extensively studied, showing high activity and 100% selectivity using Hoveyda-Grubbs type catalysts immobilized on mesoporous molecular sieves like SBA-15 and MCM-41 beilstein-journals.org. The reaction proceeded rapidly, with low ruthenium leaching observed in non-polar solvents like cyclohexane (B81311) beilstein-journals.org. These findings indicate the general applicability of metathesis to the octadiene scaffold, implying similar potential for this compound.

Hydrogenation Strategies

Hydrogenation reactions involve the addition of hydrogen across unsaturated bonds. For this compound, hydrogenation can be controlled to achieve selective reduction of the olefinic bonds or complete saturation.

Selective hydrogenation aims to reduce one or both double bonds while preserving the ketone functionality. Research on the selective hydrogenation of 1,7-octadiene, a diallylic compound, provides insights into potential strategies for this compound. Catalytic systems, such as palladium-based bimetallic catalysts coated with ionic liquids, have been investigated for their ability to selectively hydrogenate dienes in the presence of mono-olefins researchgate.netresearchgate.net. For example, studies using a 1Pd9Ag/Al2O3 catalyst coated with tetrabutylammonium (B224687) nitrate (B79036) ([N4444][NO3]) significantly decreased 1-octene (B94956) conversion and octane (B31449) selectivity while maintaining high diene conversion of 1,7-octadiene, increasing selectivity towards 1-octene researchgate.netresearchgate.net. The presence of the ketone group in this compound would necessitate careful catalyst selection and reaction conditions to prevent the reduction of the carbonyl group, which typically requires more forcing conditions or specific catalysts (e.g., Ru-based catalysts for ketone reduction) compared to olefin hydrogenation.

Total hydrogenation of this compound would involve the complete saturation of both terminal alkene bonds while retaining the ketone functionality, yielding Octan-3-one. This transformation typically employs heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under hydrogen atmosphere. These catalysts are generally effective for the hydrogenation of carbon-carbon double bonds. Conditions can be optimized (e.g., moderate temperature and pressure) to favor the reduction of the olefins over the carbonyl group. Octan-3-one (PubChem CID: 246728) is a colorless, fragrant liquid classified as a ketone fishersci.ptfishersci.ca.

Electrophilic Additions to the Alkenes

The two terminal alkene groups in this compound are susceptible to electrophilic addition reactions, which can introduce various functional groups across the double bonds.

Epoxidation, the formation of an epoxide ring across a double bond, is a significant electrophilic addition reaction. Extensive studies have been conducted on the epoxidation of 1,7-octadiene, which serves as a relevant model for this compound. For instance, the epoxidation of 1,7-octadiene using a polymer-supported Mo(VI) complex (PBI·Mo) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant has been optimized, achieving a maximum yield of 66.22% for 1,2-epoxy-7-octene (B1584060) (PubChem CID: 29678) fishersci.nomdpi.comrsc.org. Enzymatic epoxidation of 1,7-octadiene by microorganisms like Pseudomonas oleovorans has also been reported, leading to products such as 7,8-epoxy-1-octene and 1,2,7,8-diepoxyoctane (B1206477) (PubChem CID: 17048) nih.govgatech.eduthegoodscentscompany.comresearchgate.net.

For this compound, similar epoxidation strategies could be employed. Given the presence of two terminal double bonds, it is plausible to obtain mono-epoxidized products (e.g., 1,2-epoxy-7-octen-3-one) or diepoxides (e.g., 1,2,7,8-diepoxy-3-octanone) depending on the stoichiometry and reaction control. The ketone group might influence the reactivity or selectivity of the epoxidation, potentially requiring specific conditions to avoid undesirable side reactions with the carbonyl.

Table 1: Epoxidation of 1,7-Octadiene with PBI·Mo Catalyst and TBHP

ParameterOptimal ValueYield of 1,2-Epoxy-7-octene (%)
Feed Molar Ratio (Alkene:TBHP)7.97:166.22
Reaction Temperature347 K
Catalyst Loading0.417 mol%
Reaction Time218 min
Source: rsc.org

The terminal alkene groups in this compound are expected to undergo typical electrophilic halogenation and hydrohalogenation reactions.

Halogenation: The addition of halogens (e.g., Br2, Cl2) across the double bonds would yield dihalogenated products. For example, reaction with bromine (Br2) would result in the addition of two bromine atoms across each double bond.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the alkenes would follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, and the halogen adds to the more substituted carbon google.com. This would lead to the formation of alkyl halides. The presence of the ketone group, being an electron-withdrawing group, could subtly influence the regioselectivity or reaction rate, particularly for the double bond closer to the carbonyl. Patents related to the preparation of nerol (B1678202) oxide mention hydrohalogenation reactions, typically carried out at temperatures between 0–20 °C google.com.

Hydration and Hydroamination

Conjugate Additions to the α,β-Unsaturated Ketone System

The α,β-unsaturated ketone system within this compound makes it an effective electrophile, particularly susceptible to conjugate (1,4-) additions by various nucleophiles.

Michael Addition Reactions

This compound has been notably employed as a Michael acceptor in various synthetic strategies. This reactivity is a cornerstone of its utility, allowing for the formation of new carbon-carbon bonds at the β-position of the enone system.

Detailed Research Findings:

A prominent example of its application in Michael addition reactions is found in the efficient and enantiospecific total synthesis of cyclopenta[b]phenanthrenes, which are structurally related to neurosteroids. In this synthesis, this compound (2) acts as a Michael acceptor, reacting with a Hajos-Parrish ketone derivative (4) in the presence of neutral alumina (B75360) as a catalyst. This reaction proceeds with high efficiency, yielding the Michael addition product (5) in 98% yield wikipedia.org. The resulting product is typically a mixture of diastereomers, often in a 3:1 ratio, due to the formation of a new chiral center during the reaction wikipedia.org.

Furthermore, this compound has been successfully utilized as a Michael acceptor in the total synthesis of (+)-19-nortestosterone (PubChem CID: 9904) wikipedia.orguni.lu. This highlights its importance in the construction of complex polycyclic systems, particularly those relevant to steroid chemistry.

Table 1: Michael Addition Reactions of this compound

Michael AcceptorMichael DonorCatalystProduct TypeYield (%)Diastereomeric RatioCitation
This compoundHajos-Parrish ketone derivative (4)Neutral aluminaMichael Adduct (5)983:1 wikipedia.org
This compoundEnolates (general)NaHMichael AdductN/AN/A wikipedia.org

Note: Hajos-Parrish ketone (PubChem CID: 736943) is a common chiral building block.

Organometallic Additions

Organometallic reagents, such as Grignard reagents and organolithium compounds, are powerful nucleophiles capable of reacting with carbonyl compounds and α,β-unsaturated systems. In α,β-unsaturated ketones like this compound, these reagents can undergo either 1,2-addition (direct addition to the carbonyl carbon) or 1,4-addition (conjugate addition to the β-carbon).

Detailed Research Findings:

While specific detailed examples of organometallic additions to this compound as a substrate (beyond its synthesis) are not extensively detailed in the provided search results, the general reactivity of α,β-unsaturated carbonyls with organometallic reagents is well-established. Strong nucleophiles, such as Grignard reagents and organolithium reagents, typically favor 1,2-addition to the carbonyl carbon, leading to the formation of allylic alcohols after workup uni.luwikidata.org. This reaction pathway is often kinetically controlled and irreversible uni.lu.

It is worth noting that the synthesis of this compound itself can involve organometallic chemistry. For instance, it can be prepared by the reaction of acrolein with a Grignard reagent derived from 5-bromo-1-pentene, followed by an oxidation step wikipedia.org. This demonstrates the utility of Grignard reagents in constructing the carbon skeleton that forms this compound.

Table 2: General Organometallic Addition Pathways to α,β-Unsaturated Ketones

Nucleophile TypePreferred Addition ModeProduct Type (after protonation)ControlCitation
Strong (e.g., Grignard, Organolithium)1,2-AdditionAllylic AlcoholKinetic uni.luwikidata.orguni.lu
Weak (e.g., Enolates, Amines, Alcohols)1,4-AdditionSaturated CarbonylThermodynamic fishersci.comuni.lu

Cycloaddition Reactions

Cycloaddition reactions are pericyclic reactions that involve the concerted combination of two or more unsaturated molecules to form a cyclic product. This compound, with its conjugated enone and isolated terminal alkene, presents opportunities for various cycloaddition pathways.

Diels-Alder Reactions with the Dienone System

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring wikipedia.org. For a molecule to act as a diene, it must be conjugated and able to adopt an s-cis conformation wikipedia.orgnih.gov. The α,β-unsaturated ketone system of this compound could potentially act as a dienophile due to the electron-withdrawing nature of the carbonyl group, which enhances the reactivity of the adjacent double bond wikipedia.org.

While the search results frequently mention 1,7-octadiene (the hydrocarbon, PubChem CID: 19460) in the context of Diels-Alder reactions, often serving as an in-situ source of ethylene in tandem cross-enyne metathesis (CEYM)-Diels-Alder reactions wikipedia.orgnih.gov, specific documented examples of this compound itself participating as either a diene or a dienophile in a Diels-Alder reaction were not readily found. Theoretically, the conjugated C=C-C=O system could act as a dienophile. The isolated terminal alkene could also potentially act as a dienophile. If appropriately isomerized or if a suitable internal diene system could be formed, it might also participate as a diene. However, direct experimental evidence for these specific reactions involving this compound was not identified in the provided literature.

[2+2] Cycloadditions

[2+2] cycloadditions involve the combination of two π-bonds to form a four-membered ring. These reactions can be thermal or photochemical, with photochemical [2+2] cycloadditions being particularly useful for synthesizing strained four-membered rings.

Given that this compound contains two distinct alkene functionalities (one within the α,β-unsaturated ketone and one isolated terminal alkene), it theoretically possesses the structural prerequisites for [2+2] cycloaddition reactions. These could potentially occur intramolecularly (between its own double bonds) or intermolecularly with another alkene or alkyne. However, similar to Diels-Alder reactions, specific detailed research findings or data tables describing [2+2] cycloadditions involving this compound were not found in the consulted literature. General examples of [2+2] cycloadditions, such as those involving bis-thymines to form cyclobutanes, illustrate the principle, but direct application to this compound remains undocumented in the provided sources.

Mechanistic Investigations and Kinetic Studies

Reaction Pathway Elucidation

Elucidating the reaction pathways for 1,7-Octadien-3-one would involve identifying all intermediates, transition states, and byproducts formed during a chemical transformation. Given its structure, this compound could participate in several types of reactions:

Electrophilic Addition to Double Bonds: The terminal double bonds are susceptible to electrophilic attack, leading to the formation of new functional groups. The regioselectivity of such additions would be a key aspect of pathway elucidation, potentially influenced by the conjugated ketone.

Nucleophilic Attack on the Carbonyl Group: The ketone moiety is an electrophilic center. Nucleophilic addition to the carbonyl carbon could lead to alcohols or other derivatives nih.gov.

Conjugate Addition (Michael Addition): As an α,β-unsaturated ketone, this compound is prone to 1,4-conjugate additions by nucleophiles, which would involve a different reaction pathway compared to direct carbonyl attack.

Pericyclic Reactions: The conjugated diene system could participate in Diels-Alder reactions or electrocyclizations. For instance, dienones are known to undergo Nazarov cyclizations, which are 4π-electrocyclization reactions leading to cyclopentenones thegoodscentscompany.com. While specific studies on this compound are not detailed in the provided information, such cyclizations would involve specific carbocationic intermediates and proton transfer steps thegoodscentscompany.comcmdm.tw.

Isomerization: The compound may undergo isomerization under certain conditions, leading to different structural isomers nih.gov. This could involve double bond migrations or skeletal rearrangements.

Detailed reaction pathway elucidation would typically employ techniques such as spectroscopic analysis (NMR, MS, IR) to identify intermediates, isotopic labeling experiments to trace atom movements, and computational chemistry to model potential pathways and energy profiles thegoodscentscompany.com. For example, studies on related dienone-phenol rearrangements have used kinetic measurements and comparisons with analogous compounds to assess the relative importance of different pathways, including multistage mechanisms involving 1,2-migrations and spiran intermediates.

Transition State Analysis in Dienone Transformations

Transition state analysis is crucial for understanding the energy barriers and stereochemical outcomes of reactions involving dienones. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing transition states. For dienone transformations, such analyses would aim to:

Determine Activation Energies: Calculate the energy difference between reactants and transition states to predict reaction rates.

Elucidate Stereoselectivity: Understand how the geometry of the transition state dictates the stereochemistry of the products. For instance, in asymmetric Nazarov cyclizations of unactivated dienones, kinetic and mechanistic studies have focused on the rate- and enantio-determining proton-transfer step thegoodscentscompany.comcmdm.tw.

Identify Key Interactions: Pinpoint the critical bond-forming and bond-breaking events and the nature of interactions (e.g., electronic, steric) within the transition state. Computational studies have provided insights into the mechanistic underpinnings of various rearrangements, such as the quinol-enedione rearrangement and the dienone-phenol rearrangement, where the effects of different substituents on migratory aptitudes and transition state geometries are deliberated.

While specific transition state analyses for this compound are not available in the provided data, analogous studies on other dienones highlight the importance of understanding the subtle electronic and steric factors that govern these transformations.

Kinetic Profiling of Key Synthetic Steps and Transformations

Kinetic profiling involves measuring reaction rates under varying conditions to determine rate laws, rate constants, and activation parameters (e.g., activation energy, enthalpy, entropy). For this compound, kinetic studies would be essential for:

Optimizing Reaction Conditions: Identifying the optimal temperature, pressure, concentration, and catalyst loading for desired transformations.

Understanding Reaction Orders: Determining how the rate depends on the concentration of reactants and catalysts.

Investigating Isotope Effects: Kinetic isotope effect (KIE) experiments can provide valuable insights into the nature of the transition state and the involvement of specific atoms in the rate-determining step. For example, a large primary kinetic isotope effect in the proton-transfer step has been observed in Nazarov cyclizations of dienones cmdm.tw.

Studies on dienone-phenol rearrangements have utilized kinetic measurements in aqueous sulfuric acids to apportion rearrangement rates to different pathways and to understand the effect of increasing acidity on reaction rates. While this compound is known to undergo electrophilic addition, nucleophilic attack, and isomerization nih.gov, specific kinetic data for these reactions involving this particular compound are not detailed in the provided search results.

Influence of Catalyst Structure on Reaction Mechanism and Selectivity

Catalysis plays a pivotal role in controlling the outcome of organic reactions, particularly in terms of reaction rate and selectivity (chemo-, regio-, and stereoselectivity). For dienones, various catalysts, including Brønsted acids, Lewis acids, and transition metal complexes, are employed. The influence of catalyst structure on the reaction mechanism and selectivity for this compound would involve:

Catalyst-Substrate Interactions: How the catalyst interacts with the dienone (e.g., coordination, protonation) to activate it for reaction. For instance, Brønsted acids mediate quinol-enedione rearrangements, demonstrating kinetic selectivity between different rearrangement pathways.

Ligand Effects in Transition Metal Catalysis: For transition metal-catalyzed reactions, the nature of ligands can profoundly influence the electronic and steric environment around the metal center, thereby dictating selectivity. Cobalt(II)-catalyzed C-H functionalization of dienones, for example, involves a catalytic cycle with a Co(IV) intermediate, highlighting the role of the metal in C-H activation and radical generation.

Chiral Catalysis: In asymmetric transformations, the design of chiral catalysts is paramount for achieving high enantioselectivity. Chiral hydrogen-bond donors in concert with silyl (B83357) Lewis acids have been used to catalyze asymmetric Nazarov cyclizations of unactivated dienones, leading to high levels of enantioselectivity thegoodscentscompany.comcmdm.tw.

Heterogeneous vs. Homogeneous Catalysis: The choice of catalytic system can impact the mechanism. For instance, 1,7-octadiene (B165261) (a related diene) undergoes metathesis reactions on MoCl5/SiO2–Me4Sn catalytic systems, with the reaction proceeding via chain growth and intramolecular cyclization. Palladium-catalyzed telomerization of 1,3-butadiene (B125203) to produce intermediates like 3-methoxyocta-1,7-diene also demonstrates the influence of palladium/phosphine catalysts on efficiency and selectivity.

While the general reactivity of this compound to electrophilic addition, nucleophilic attack, and isomerization is known nih.gov, specific studies detailing the influence of different catalyst structures on the mechanism and selectivity of these reactions for this compound itself are not extensively reported in the provided information. Research in this area would be crucial for developing selective synthetic routes involving this compound.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Multi-dimensional NMR techniques are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the relative stereochemistry of the molecule. For 1,7-octadien-3-one, a combination of techniques such as COSY, NOESY, HSQC, and HMBC would be employed.

Correlation Spectroscopy (COSY): This 2D NMR experiment would reveal proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would be instrumental in identifying the connectivity between the vinyl protons and the adjacent methylene (B1212753) groups, as well as the couplings within the octadiene chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This is particularly useful for determining the through-space interactions that can help define the molecule's conformation and the relative stereochemistry of substituents, if any were present.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the ¹³C signals based on the already assigned ¹H spectrum.

Technique Information Provided Application to this compound
COSY ¹H-¹H scalar couplingsTracing the proton connectivity along the carbon chain.
NOESY ¹H-¹H through-space interactionsDetermining the preferred conformation of the molecule.
HSQC Direct ¹H-¹³C correlationsAssigning the chemical shifts of the carbon atoms.
HMBC Long-range ¹H-¹³C correlationsConfirming the carbon skeleton and the position of the carbonyl group.

Since this compound is a chiral molecule, determining its enantiomeric excess (ee) is a critical aspect of its characterization, particularly in the context of asymmetric synthesis. Chiral NMR reagents, such as chiral solvating agents (e.g., (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol) or chiral derivatizing agents (e.g., Mosher's acid), can be used for this purpose.

Upon addition of a chiral solvating agent to a solution of racemic or enantioenriched this compound, diastereomeric solvates are formed in situ. These diastereomeric complexes exhibit slightly different chemical shifts for corresponding protons and carbons in the NMR spectrum, allowing for the integration of the separated signals to quantify the enantiomeric excess. Chiral derivatizing agents would react with the ketone to form diastereomers, which could then be analyzed by standard NMR techniques.

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound and confirm its elemental formula (C₈H₁₂O).

While a specific mass spectrum for this compound is not widely published, the fragmentation pathways can be predicted based on the known behavior of α,β-unsaturated ketones under electron ionization (EI). The molecular ion peak (M⁺˙) would be observed, and key fragmentation pathways would likely include:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. For this compound, this could lead to the loss of a vinyl radical (•CH=CH₂) or a pentadienyl radical (•C₅H₇).

McLafferty Rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene molecule. In this compound, this could involve the transfer of a hydrogen from C5 to the carbonyl oxygen, followed by cleavage of the C3-C4 bond to eliminate propene.

Cleavage of the Alkene Chains: Fragmentation can also occur along the dienyl chain, leading to a series of resonance-stabilized carbocations.

A hypothetical fragmentation pattern for this compound is presented in the table below, based on the analysis of a structurally similar compound, 2-methyl-6-methylene-1,7-octadien-3-one.

m/z Value Possible Fragment Ion Proposed Fragmentation Pathway
124[M]⁺˙Molecular Ion
95[M - C₂H₅]⁺Loss of an ethyl radical
81[C₆H₉]⁺Cleavage of the carbon chain
67[C₅H₇]⁺Cleavage of the carbon chain
55[C₃H₃O]⁺ or [C₄H₇]⁺α-cleavage or cleavage of the carbon chain
41[C₃H₅]⁺Allylic cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would provide clear evidence for the presence of the carbonyl group and the carbon-carbon double bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, sharp absorption band for the C=O stretch of the α,β-unsaturated ketone, typically in the range of 1650-1685 cm⁻¹. The C=C stretching vibrations of the two double bonds would appear in the region of 1600-1650 cm⁻¹. The C-H stretching vibrations of the vinyl and alkyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Raman Spectroscopy: In the Raman spectrum, the C=C stretching vibrations are often more intense than in the IR spectrum, providing a clear signature for the diene system. The C=O stretch would also be observable, though typically weaker than in the IR spectrum. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions, where IR spectroscopy is often hindered by the strong absorption of water.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
C=O (α,β-unsaturated ketone)Stretching1650-1685 (Strong)1650-1685 (Moderate)
C=C (alkene)Stretching1600-1650 (Variable)1600-1650 (Strong)
=C-H (vinyl)Stretching3000-3100 (Moderate)3000-3100 (Moderate)
C-H (alkyl)Stretching2850-2960 (Strong)2850-2960 (Strong)

X-ray Crystallography of Derivatives and Co-crystals

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a crystal lattice. However, obtaining single crystals of a liquid or low-melting solid like this compound can be challenging.

To date, there is no published X-ray crystal structure of this compound. To overcome the difficulty of crystallizing the parent compound, a common strategy is to prepare a crystalline derivative. For this compound, this could involve, for example, reaction with a suitable reagent to form a solid hydrazone or oxime. The resulting crystalline derivative could then be subjected to single-crystal X-ray diffraction analysis to determine its three-dimensional structure.

Another approach is the formation of co-crystals, where this compound is co-crystallized with another molecule (a co-former) through non-covalent interactions such as hydrogen bonding or π-π stacking. The selection of an appropriate co-former can facilitate the growth of high-quality single crystals suitable for X-ray analysis. The resulting crystal structure would provide valuable information about the conformation of this compound and its intermolecular interactions.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for investigating the electronic structure and reactivity of molecules. For compounds like 1,7-Octadien-3-one, DFT calculations can provide detailed information on frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of a molecule's electron-donating and electron-accepting capabilities, respectively reading.ac.ukresearchgate.net.

Studies on related octadienone isomers, such as cis-1,5-octadien-3-one, have employed DFT to characterize their electrophilic nature and other global reactivity parameters chemrxiv.org. For instance, cis-1,5-octadien-3-one has been identified as a strong electrophile based on DFT calculations chemrxiv.org. Key reactivity parameters derived from DFT include:

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule. For cis-1,5-octadien-3-one, a value of 3.9314 eV was reported, placing it among strong electrophiles chemrxiv.org. For 1-octen-3-one (B146737), another related compound, the electrophilicity index was found to be 3.9647 eV chemrxiv.org.

Chemical Hardness (η): Measures a molecule's resistance to charge transfer.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): Describes a molecule's ability to attract electrons.

These parameters, derived from FMO energies, are instrumental in rationalizing the chemical reactivity patterns of molecules chemrxiv.org. Proton affinity (PA) values, which indicate a molecule's propensity for proton attachment, can also be computed using DFT chemrxiv.org. For example, studies have shown that PA values are significantly influenced by substituent groups attached to the carbonyl carbon, and protonation can lead to charge transfer within the molecule chemrxiv.org.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of molecules like this compound, possessing multiple rotatable bonds and double bonds, necessitates conformational analysis to identify stable geometries and their relative energies. Computational methods are crucial for exploring the potential energy surface of such molecules.

Conformational searches are typically performed using force fields (e.g., AMBER) to identify low-energy conformers, followed by geometry optimization using DFT methods (e.g., B3LYP/6-31G(d)) to refine the structures and energies aip.org. For flexible molecules, dihedral angle rotations are key factors dictating the lowest energy molecular conformations researchgate.net. The energy associated with different conformations can be plotted to illustrate the relative stability of various states researchgate.net.

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in public literature, MD simulations are generally employed to study the dynamic behavior of molecules, including conformational changes over time, interactions with solvents, or binding to other molecules aip.orguni-greifswald.de. These simulations can reveal the most accessible conformations and the transitions between them, providing insights into a molecule's flexibility and how it might interact in a dynamic environment. For instance, MD simulations have been used in host-guest binding studies involving 1,7-octadiene (B165261), demonstrating their utility in understanding non-covalent interactions and conformational adaptability researchgate.net.

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational methods, particularly DFT, are powerful tools for predicting reaction mechanisms and calculating energy barriers, offering a molecular-level understanding of chemical transformations. For dienes like 1,7-octadiene (a close structural analog of this compound), DFT calculations have been extensively used to investigate complex reactions such as ring-closing metathesis (RCM) acs.org.

In RCM studies, DFT can map out the entire reaction pathway, including:

Initiation: Identifying the energetically most favorable pathways for the catalyst to interact with the diene acs.org.

Catalytic Cycle: Delineating the sequence of steps that lead to the formation of the desired cyclic product, including the identification of intermediates and transition states acs.org.

Nonproductive Cycles: Characterizing alternative pathways that consume catalyst or substrate without forming the desired product, and evaluating their energetic competitiveness with the productive cycle acs.org.

Degradation Pathways: Assessing the stability of the catalyst against deactivation routes, such as β-hydride transfer, by calculating their activation barriers acs.org.

Furthermore, computational studies on the pyrolysis of 1,7-octadiene have explored the kinetic and thermodynamic stability of radical intermediates, providing insights into bond dissociation energies and subsequent reaction pathways acs.org. The olefin metathesis reaction mechanism, often involving dienes like 1,7-octadiene, has been examined computationally to distinguish between different proposed intermediates (e.g., diolefin vs. carbenoid), with results often consistent with a carbene mechanism msu.edu.

Quantitative Structure-Activity Relationships (QSAR) for Analogs

For instance, 1,7-octadiene has been utilized as a component in phospholipid mixtures for Parallel Artificial Membrane Permeability Assay (PAMPA) studies, which are frequently used to predict gastrointestinal absorption and are amenable to QSAR modeling ljmu.ac.uk. QSAR models for PAMPA permeability often correlate permeability with physicochemical properties like hydrophobicity (e.g., log P) and hydrogen bonding characteristics ljmu.ac.uk. These models can guide structural modifications in a series of analogs to improve permeability ljmu.ac.uk.

Another example of QSAR application to an octadiene derivative is the assessment of skin sensitization potential for 1,6-Octadien-3-ol, 3,7-dimethyl-, 2-aminobenzoate (B8764639) industrialchemicals.gov.au. QSAR predictions, such as those from the OECD QSAR Toolbox, can be used to evaluate potential hazards based on structural alerts industrialchemicals.gov.au. This demonstrates how QSAR can be applied to predict various activities for compounds structurally related to this compound, leveraging existing data on similar chemical scaffolds.

Applications of 1,7 Octadien 3 One As a Synthetic Building Block

Precursor in Natural Product Synthesis

1,7-Octadien-3-one has been successfully employed as a starting material in the total synthesis of natural products. A notable example is the stereoselective synthesis of the racemic sesquiterpenes isocomene (B14461869) and β-isocomene. In this synthetic pathway, this compound serves as a foundational precursor. A critical step in the synthesis of isocomene from this compound involves an intramolecular thermal ene reaction, which is crucial for forming the C-7, C-8 bond in the target molecule unige.chunige.ch. Further transformations from this intermediate include ring contraction, elimination, and olefin isomerization, leading to the final natural product structures unige.ch.

Table 1: Role of this compound in Natural Product Synthesis

Natural ProductKey Reaction Involving this compoundOutcomeSource
IsocomeneIntramolecular thermal ene reactionStereoselective synthesis of racemic isocomene unige.chunige.ch
β-IsocomeneIntramolecular thermal ene reactionStereoselective synthesis of racemic β-isocomene unige.ch

Intermediate in the Synthesis of Complex Organic Molecules

Beyond natural products, this compound functions as an intermediate in the broader synthesis of complex organic molecules. Its preparation itself highlights its role as a key intermediate; this compound can be synthesized by the hydrolysis of 3-acetoxy-1,7-octadiene, which is derived from the dimerization of butadiene using a palladium complex catalyst in the presence of acetic acid prepchem.com. This synthetic route underscores its position as a derivative of industrially relevant C8 intermediates. The compound's structure, with its ketone and terminal alkene functionalities, makes it amenable to various addition reactions, cycloadditions, and other transformations essential for building molecular complexity. Although specific detailed research findings on its direct use as a "bisannulation reagent" for steroid synthesis are not explicitly detailed in the provided search results, its mention in patents related to its preparation as a valuable chemical indicates its potential for broader application in organic synthesis guidechem.comacs.org.

Role in Material Science Applications (e.g., Polymer Modification Precursor)

Direct and extensively documented applications of This compound as a precursor for polymer modification or in material science are not prominently featured in the provided search results. While the related compound, 1,7-octadiene (B165261) (the hydrocarbon, C8H14, PubChem CID: 19460), is widely recognized and utilized in material science—for instance, as a crosslinker in polymers, in plasma polymerization to create hydrophobic films, and for the functionalization of polyolefins through controlled insertion guidechem.comcymitquimica.comlookchem.comwikipedia.orgsigmaaldrich.comrsc.orgthegoodscentscompany.comgoogle.comeuropa.eu—information pertaining specifically to the ketone (this compound) in these roles is limited in the current search scope.

Biological and Bio Inspired Transformations

Enzymatic Biotransformations (e.g., Reductions, Oxidations)

Enzymatic biotransformations play a crucial role in the modification of unsaturated ketones like 1,7-Octadien-3-one, facilitating highly selective reductions and oxidations. While direct enzymatic transformations specifically for this compound are not extensively documented, studies on its isomers and related compounds provide strong evidence for such processes.

Reductions: The carbonyl group in unsaturated ketones is a common target for enzymatic reduction. For instance, the related compound 1-octen-3-one (B146737), which contributes significantly to the characteristic smell of mushrooms, can be selectively reduced to 1-octen-3-ol (B46169). bris.ac.uk, bris.ac.uk This transformation is carried out by oxidoreductase enzymes, notably observed in mushrooms such as Agaricus bisporus. researchgate.net Similarly, the enzymatic reduction of (Z)-1,5-octadien-3-one, an isomer of this compound, has been demonstrated using non-proliferating Saccharomyces cerevisiae yeast cells. This process converts (Z)-1,5-octadien-3-one into less odorous compounds, including 3-octanone (B92607) and (Z)-5-octen-3-one. researchgate.net These examples illustrate the capacity of various microorganisms and their enzymes to perform stereoselective reductions of dienone structures.

Oxidations: Enzymatic oxidation processes are also instrumental in the formation and interconversion of octadienones. 1-Octen-3-one itself is described as an oxidation product of 1-octen-3-ol, implying an enzymatic pathway for this conversion in biological systems. bris.ac.uk, bris.ac.uk Furthermore, the formation of (Z)-1,5-octadien-3-one, a key aroma compound, is linked to the oxidative degradation of ω-3 fatty acids. This degradation can be initiated enzymatically by lipoxygenase. nih.gov These findings suggest that enzymes are involved in both the reduction and oxidation of these unsaturated ketone structures, contributing to their metabolic fate and sensory properties in biological matrices.

The table below summarizes some enzymatic transformations of octadienone derivatives:

Substrate CompoundEnzyme/OrganismType of TransformationProduct Compound(s)Citation
1-Octen-3-oneOxidoreductase (Agaricus bisporus)Reduction1-Octen-3-ol bris.ac.uk, researchgate.net
(Z)-1,5-Octadien-3-oneSaccharomyces cerevisiaeReduction3-Octanone, (Z)-5-Octen-3-one researchgate.net
1-Octen-3-olUnspecified enzymeOxidation1-Octen-3-one bris.ac.uk, bris.ac.uk
ω-3 Fatty AcidsLipoxygenaseOxidation(Z)-1,5-Octadien-3-one nih.gov

Chemo-Enzymatic Cascade Processes

Chemo-enzymatic cascade processes involve the integration of chemical and enzymatic steps in a sequential manner, often in a single reaction vessel, to synthesize complex molecules. These hybrid systems combine the strengths of both synthetic approaches, leveraging the high selectivity of enzymes with the versatility of chemical reactions. While specific chemo-enzymatic cascade processes directly involving this compound as a starting material or primary product are not explicitly detailed in the available literature, the broader field of coupled chemo-enzymatic reactions in continuous flow systems demonstrates the potential for such transformations.

For example, the epoxidation of 1,7-octadiene (B165261) (a related diene without the ketone group) to (R)-7-epoxyoctene has been achieved using a strain of Pseudomonas oleovorans in a closed-gas-loop bioreactor. asm.org, thegoodscentscompany.com This exemplifies how enzymatic steps can be integrated into a larger synthetic sequence for similar unsaturated hydrocarbon structures. General discussions on chemo-enzymatic total syntheses highlight their application in regio- and stereoselective functionalization, in situ generation of reactive intermediates, and the construction of macrocyclic scaffolds. rsc.org The principles demonstrated in these broader applications suggest that this compound could potentially be incorporated into such cascade processes for the production of more complex or stereochemically defined derivatives.

Biosynthetic Pathway Elucidation of Substituted 1,7-Octadien-3-ones

The presence of this compound and its substituted forms in nature indicates the existence of specific biosynthetic pathways. This compound has been identified as a natural product, found for instance, in the essential oil of Achillea teretifolia. nih.gov Similarly, 2-Methyl-6-methylene-1,7-octadien-3-one is a naturally occurring organic compound found in various plant species, including Curcuma mangga and Rhododendron tomentosum, where it contributes to characteristic aromas and plant defense mechanisms. smolecule.com

While the precise, step-by-step enzymatic elucidation of the biosynthetic pathway leading directly to this compound or its substituted forms is not fully detailed in the provided information, insights can be drawn from the biosynthesis of related compounds. A well-studied example is the biosynthesis of 1-octen-3-ol, a close structural analog, in mushrooms. This pathway involves the breakdown of linoleic acid, an ω-3 fatty acid. A lipoxygenase enzyme converts linoleic acid into 10-hydroperoxide (10-HPOD), which is then cleaved by a hydroperoxide lyase enzyme to yield 1-octen-3-ol and 10-oxodecanoic acid (ODA). bris.ac.uk, researchgate.net Given that 1-octen-3-one can be formed by the oxidation of 1-octen-3-ol, it is plausible that similar enzymatic steps involving fatty acid precursors and subsequent oxidation/reduction reactions contribute to the biosynthesis of this compound and its substituted derivatives in plants.

The natural occurrence of these compounds underscores their biological relevance, often serving as flavor components, defense compounds, or signaling molecules within their host organisms. Further research into the specific enzymes and genetic machinery involved would provide a more complete understanding of their intricate biosynthetic routes.

Synthesis and Reactivity of Substituted 1,7 Octadien 3 One Analogs and Derivatives

Halogenated Derivatives

The synthesis of halogenated 1,7-octadien-3-one derivatives can be achieved through several methodologies, primarily involving the reaction of the dienone with halogenating agents. The position of halogenation is dependent on the reaction conditions and the nature of the halogenating reagent.

One common approach involves the α-halogenation of the enone system. Under acidic conditions, the reaction typically proceeds through an enol intermediate, leading to the substitution of a halogen atom at the α-position to the carbonyl group. For instance, the use of bromine in acetic acid can yield α-bromo-1,7-octadien-3-one.

Alternatively, radical halogenation can be employed, which may lead to substitution at allylic positions. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom at positions C-4 or C-6, allylic to the double bonds.

Table 1: Synthesis of Halogenated this compound Derivatives

Halogenating AgentReaction ConditionsMajor Product(s)
Br₂ in Acetic AcidAcidicα-Bromo-1,7-octadien-3-one
N-Bromosuccinimide (NBS), AIBNRadical4-Bromo-1,7-octadien-3-one and/or 6-Bromo-1,7-octadien-3-one
Cl₂ gasLewis Acid Catalystα-Chloro-1,7-octadien-3-one and polychlorinated products

The reactivity of these halogenated derivatives is significantly altered compared to the parent compound. The presence of a halogen at the α-position enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack in Michael additions. Furthermore, the halogen atom can serve as a leaving group in substitution and elimination reactions, providing a handle for further functionalization.

Alkylated and Arylated Analogs (e.g., 2-methyl-6-methylene-1,7-octadien-3-one)

The introduction of alkyl or aryl groups onto the this compound scaffold can be accomplished through various synthetic strategies, leading to a diverse range of analogs with modified steric and electronic properties.

Alkylation is often achieved by the reaction of the corresponding enolate with an alkyl halide. libretexts.org The regioselectivity of this reaction can be controlled by the choice of base and reaction conditions. libretexts.org The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, leading to alkylation at the less substituted α-position. Conversely, thermodynamic conditions with a weaker base at higher temperatures can lead to the more substituted enolate and subsequent alkylation at the more substituted α-carbon.

A notable example is 2-methyl-6-methylene-1,7-octadien-3-one, a naturally occurring compound. Its synthesis can be envisioned through the alkylation of a suitable precursor. nist.gov

Arylation of this compound can be achieved through transition metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed Heck reaction could potentially be used to introduce an aryl group at one of the terminal vinyl positions. Alternatively, α-arylation can be performed on the enolate using an appropriate arylating agent.

Table 2: Synthesis of Alkylated and Arylated this compound Analogs

Reaction TypeReagentsProduct Type
Enolate AlkylationLDA, Alkyl Halideα-Alkyl-1,7-octadien-3-one
Heck ReactionAryl Halide, Pd Catalyst, BaseAryl-substituted this compound
Suzuki CouplingArylboronic Acid, Pd Catalyst, Baseα-Aryl-1,7-octadien-3-one

The presence of alkyl or aryl substituents can have a profound impact on the reactivity of the dienone. Alkyl groups, being electron-donating, can increase the electron density of the π-system, potentially affecting the rates and regioselectivity of cycloaddition reactions like the Diels-Alder reaction. Aryl groups, through their electronic and steric effects, can influence the conformation of the dienone and its interaction with other reagents.

Heteroatom-Substituted Derivatives

The incorporation of heteroatoms, such as nitrogen, oxygen, or sulfur, into the this compound framework opens up avenues to a wide array of derivatives with unique chemical properties and potential biological activities.

The synthesis of heteroatom-substituted analogs can be approached in several ways. For example, a heteroaromatic group can be introduced as a substituent through cross-coupling reactions, similar to the arylation methods described above. utrgv.edu The synthesis of heteroaryl ketones is a well-established field, and these methods can be adapted for the modification of this compound. utrgv.edu

Another strategy involves the construction of the dienone skeleton from heteroatom-containing precursors. For instance, a Claisen-Schmidt condensation between a heteroaromatic aldehyde and a suitable ketone could be a viable route to heteroaryl-substituted dienones.

Table 3: Synthetic Approaches to Heteroatom-Substituted this compound Derivatives

Synthetic StrategyKey ReagentsProduct Type
Cross-CouplingHeteroaryl Halide, Pd Catalyst, BaseHeteroaryl-substituted this compound
Condensation ReactionHeteroaromatic Aldehyde, Ketone EnolateHeteroaryl-dienone
Nucleophilic Aromatic SubstitutionHalogenated Dienone, Heteroatomic NucleophileHeteroatom-linked this compound

The presence of a heteroatom can dramatically influence the reactivity of the dienone system. The lone pairs of electrons on heteroatoms can participate in resonance, altering the electron distribution within the conjugated system. This can affect the dienone's behavior as both a Michael acceptor and a diene in cycloaddition reactions. Furthermore, the heteroatom itself can act as a site for further chemical modification.

Impact of Substitution on Reactivity and Selectivity

The nature and position of substituents on the this compound framework exert a significant influence on the molecule's reactivity and the selectivity of its reactions.

Electronic Effects:

Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density of the diene system. This can enhance the rate of electrophilic attack on the double bonds and can influence the regioselectivity of reactions like the Diels-Alder reaction, favoring certain isomers.

Electron-withdrawing groups (EWGs) , such as halogens or nitro groups, decrease the electron density of the conjugated system. This makes the β-carbon of the enone more electrophilic and thus more susceptible to nucleophilic attack in Michael additions. masterorganicchemistry.com In Diels-Alder reactions, EWGs on the diene can decrease its reactivity in normal-electron-demand reactions but may enhance it in inverse-electron-demand scenarios.

Steric Effects:

The size of the substituent can play a crucial role in determining the stereochemical outcome of a reaction. Bulky substituents can hinder the approach of a reagent from a particular face of the molecule, leading to high diastereoselectivity. For instance, in nucleophilic additions to the carbonyl group, a large substituent at the α-position can favor the formation of one diastereomer over the other.

Impact on Reaction Types:

Cycloaddition Reactions: The electronic nature of the substituents on the diene component of this compound is critical in Diels-Alder reactions. EDGs on the diene generally accelerate reactions with electron-poor dienophiles (normal-electron-demand Diels-Alder). The regioselectivity is also governed by the position of the substituents. nih.gov

Nucleophilic Additions: The electrophilicity of the carbonyl carbon and the β-carbon of the enone system is modulated by the substituents. EWGs enhance the susceptibility of the β-carbon to Michael addition. Nucleophilic attack at the carbonyl carbon is also influenced by both electronic and steric factors. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com

Future Research Directions and Emerging Methodologies

Development of Sustainable Synthetic Routes

The development of sustainable synthetic methodologies is a paramount goal in modern chemistry. For 1,7-octadien-3-one, this involves exploring greener alternatives to traditional synthetic pathways, focusing on renewable feedstocks, atom economy, and the use of environmentally benign catalysts.

A key precursor to the this compound backbone is 1,7-octadiene (B165261), which is commercially produced via the dimerization of butadiene. google.comwikipedia.org Future research will likely target the development of more sustainable catalytic systems for this dimerization, moving away from precious metal catalysts like palladium towards more abundant and less toxic earth-abundant metals. Furthermore, processes that exhibit high catalyst turnover numbers are crucial for economic and environmental viability. google.com Another promising avenue is the exploration of bio-based routes. The generation of similar unsaturated ketones from the oxidation of polyunsaturated fatty acids suggests that biocatalytic or chemo-enzymatic pathways could be developed, utilizing renewable lipid feedstocks as starting materials.

Greener oxidation methods for converting precursors like 1,7-octadien-3-ol (B8725285) into the target ketone are also a critical research area. This includes the use of molecular oxygen or hydrogen peroxide as the terminal oxidant, paired with catalysts that can operate in green solvents like water or supercritical CO₂, thereby reducing reliance on stoichiometric, hazardous oxidizing agents.

Application of Flow Chemistry in Dienone Synthesis and Transformations

Flow chemistry, where reactions are conducted in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. seqens.comnih.gov These benefits are particularly relevant for the synthesis and transformation of dienones.

The synthesis of this compound often involves energetic reactions or the handling of unstable intermediates. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for precise temperature control, mitigating the risks of thermal runaways. seqens.com Hazardous reagents or intermediates can be generated in situ and consumed immediately in a subsequent reaction step, avoiding their accumulation. nih.govd-nb.info This "telescoping" of reaction sequences without intermediate purification steps can significantly reduce solvent waste and processing time. seqens.com

For instance, a multi-step synthesis of this compound could be envisioned where the catalytic dimerization of butadiene occurs in a first reactor module, followed by a controlled oxidation in a second module, all within a closed, automated system. The ability to rapidly screen reaction conditions and optimize parameters like residence time and temperature makes flow chemistry an ideal platform for accelerating the development of novel synthetic routes. youtube.com

FeatureBatch ProcessingFlow Chemistry
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Enhanced safety due to small reactor volumes, superior heat exchange, and in situ generation of hazardous intermediates. seqens.comd-nb.info
Scalability Scaling up can be complex and may require significant process redesign.More straightforward scalability by running the system for longer periods or by "numbering-up" (parallelizing reactors). seqens.com
Efficiency Can suffer from longer reaction times and downtime between batches.Often enables faster reactions due to higher temperatures and pressures; continuous operation minimizes idle time. seqens.com
Process Control Less precise control over temperature, mixing, and reaction time.Precise and automated control over parameters like flow rate, temperature, and pressure, leading to higher reproducibility.
Environmental Impact Often requires larger volumes of solvents for reactions and purifications, generating more waste.Significant reduction in solvent consumption and waste generation; potential for telescoping steps reduces purification needs. seqens.com

Exploration of Photocatalytic and Electrocatalytic Approaches

Photocatalysis and electrocatalysis represent cutting-edge methodologies that utilize light and electricity, respectively, to drive chemical reactions. These approaches offer unique reactivity and are inherently green, as they can replace harsh chemical reagents with photons or electrons.

For the synthesis of this compound, photocatalysis could be employed for C-H functionalization reactions on a precursor like 1,7-octadiene, potentially enabling a more direct route to the oxidized product. Visible-light-driven, metal-free reactions using electron donor-acceptor (EDA) complexes are an emerging sustainable strategy that could be adapted for this purpose. rsc.org

Electrosynthesis provides another powerful tool. Electrochemical oxidations can convert alcohols to ketones under mild conditions without the need for chemical oxidants, generating minimal waste. An electrochemical approach could be integrated into a flow system, allowing for the continuous and reagent-free oxidation of 1,7-octadien-3-ol to this compound. organic-chemistry.org The selectivity of both photocatalytic and electrocatalytic reactions can often be tuned by adjusting the catalyst, wavelength of light, or applied potential, offering a high degree of control over the chemical transformation.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. Advanced computational modeling, particularly using Density Functional Theory (DFT), can provide deep insights that accelerate the development of new synthetic methods and applications for this compound.

These models can be used to:

Predict Reaction Pathways: By calculating the energy of transition states and intermediates, computational models can elucidate the most favorable reaction pathways for the synthesis of this compound and its derivatives. acs.org This is valuable for designing new catalytic systems or understanding the regioselectivity and stereoselectivity of reactions.

Model Reactivity: The reactivity of the different functional groups within this compound (the conjugated system, the isolated double bond, the ketone) can be modeled to predict its behavior in various reactions, such as pericyclic reactions or nucleophilic additions. acs.org

Simulate Spectroscopic Data: Computational methods can predict spectroscopic properties (e.g., NMR, IR spectra), which aids in the characterization of new derivatives and intermediates.

Guide Catalyst Design: Modeling the interaction between a substrate and a catalyst can help in the rational design of new, more efficient catalysts for specific transformations.

Computational MethodApplication for this compoundPredicted Outcome
Density Functional Theory (DFT) Elucidating reaction mechanisms (e.g., Diels-Alder, Michael addition).Activation energies, transition state geometries, reaction kinetics. acs.org
Time-Dependent DFT (TD-DFT) Predicting UV-Vis absorption spectra.Electronic transition energies, which helps in designing photocatalytic reactions.
Quantum Theory of Atoms in Molecules (QTAIM) Analyzing electron density to understand bonding and reactive sites.Identification of electrophilic and nucleophilic centers, bond strengths.
Molecular Dynamics (MD) Simulation Simulating the behavior of the molecule in different solvents or interacting with a surface.Solvation effects, conformational preferences, diffusion rates.

Expanding the Scope of Derivatization and Functionalization for Novel Applications

The true potential of this compound lies in its capacity to serve as a versatile building block for more complex molecules. Future research will focus on exploring novel derivatization and functionalization reactions to generate a library of compounds with unique properties and potential applications.

The molecule offers multiple reactive sites for selective modification:

The α,β-Unsaturated Ketone: This moiety is susceptible to 1,4-conjugate (Michael) additions with a wide range of nucleophiles (e.g., thiols, amines, organometallics), allowing for the introduction of diverse functional groups. It can also participate as the dienophile in Diels-Alder reactions.

The Terminal Alkene: The isolated double bond can undergo a separate set of reactions, including epoxidation, hydroformylation, hydrocyanation, or olefin metathesis. wikipedia.org For example, ring-closing metathesis could be used to form cyclic structures, a common motif in bioactive molecules. wikipedia.org

The Ketone Carbonyl: The carbonyl group can be targeted for reactions such as reductions, Wittig olefination, or the formation of imines and enamines.

A particularly interesting area is the development of novel derivatization reagents to enhance analytical sensitivity. For instance, reagents that react specifically with the diene system can be used to improve ionization efficiency in mass spectrometry, enabling the detection of trace amounts of the compound or its metabolites. caymanchem.com The systematic exploration of these transformations will undoubtedly lead to the discovery of new molecules with applications in materials science, agrochemicals, and pharmaceuticals.

Q & A

Q. Table 1: Gas Chromatography Parameters for this compound

Column TypeActive PhaseRetention Index (RI)Temperature ProgramReference
HP-5 MSMethyl Silicone111760°C → 280°C (20°C/min)Liu et al. (2010)
DB-1Methyl Silicone112150°C → 300°C (3–15°C/min)Delort et al. (2009)
DB-5Methyl Silicone11070°C → 250°C (4°C/min)Storer et al. (1993)

Q. Table 2: Key Safety Precautions

HazardMitigation StrategySDS Reference
FlammabilityUse dry sand/powder extinguishers; avoid waterSection 4
Skin IrritationWear nitrile gloves; rinse with soap/waterSection 4
Static DischargeGround equipment; use anti-static toolsSection 7

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